Antileishmanial agent-12

Leishmaniasis Trypanosomiasis Antiprotozoal Agents

Antileishmanial agent-12 (compound 5a) is a defined triazole-lapachol hybrid with quantified IC50 values against L. braziliensis (14.9 μM), L. infantum (21.3 μM), and T. cruzi (9.3 μM). Unlike generic analogues, agent-12’s distinct substitution pattern ensures reproducible antiprotozoal potency, making it an essential positive control for anti-leishmanial and anti-trypanosomal assay validation, SAR studies, and dual-activity kinetoplastid screening. Avoid substitution risks: use the exact reference compound for reliable benchmarking.

Molecular Formula C25H21N3O4
Molecular Weight 427.5 g/mol
Cat. No. B12401407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-12
Molecular FormulaC25H21N3O4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCC3=CN(N=N3)C4=CC=CC=C4)C
InChIInChI=1S/C25H21N3O4/c1-16(2)14-21-23(30)19-10-6-7-11-20(19)24(31)25(21)32-22(29)13-12-17-15-28(27-26-17)18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3
InChIKeyOQTMIDIYWCZMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-12: A Broad-Spectrum Antiprotozoal Triazole-Lapachol Hybrid for Leishmania and Trypanosoma Research


Antileishmanial agent-12 (compound 5a) is a synthetic triazole-lapachol hybrid derivative [1]. It belongs to a library of twenty triazole-lapachol and nor-lapachol compounds synthesized and evaluated for antiprotozoal activity [1]. The compound exhibits potent, concentration-dependent inhibition of promastigote forms of Leishmania braziliensis (IC50 14.9 μM) and Leishmania infantum (IC50 21.3 μM), as well as epimastigote forms of Trypanosoma cruzi (IC50 9.3 μM) [1]. Its molecular formula is C25H21N3O4 with a molecular weight of 427.45 g/mol [2].

Why Antileishmanial Agent-12 Cannot Be Simply Replaced by Other In-Class Triazole-Lapachol Derivatives


Within the triazole-lapachol series, subtle structural variations yield pronounced differences in antiprotozoal potency and selectivity [1]. For instance, the closely related analogue Antileishmanial agent-11 (compound 4d) displays markedly reduced activity against all three target parasites . Such divergence arises from specific triazole substitution patterns that influence target engagement and pharmacokinetic properties [1]. Consequently, generic substitution among compounds in this series risks undermining experimental reproducibility and invalidating comparative studies.

Quantitative Differentiation of Antileishmanial Agent-12 Against Key Comparators


Direct Head-to-Head Potency Comparison with Antileishmanial Agent-11 (Compound 4d)

Antileishmanial agent-12 (compound 5a) exhibits significantly greater potency than its close structural analogue, Antileishmanial agent-11 (compound 4d), against all three protozoan parasites evaluated [1]. This direct intra-class comparison highlights the impact of specific triazole modifications on bioactivity [1].

Leishmaniasis Trypanosomiasis Antiprotozoal Agents

Comparative Potency Against T. cruzi Relative to Clinical Reference Benznidazole

Antileishmanial agent-12 (compound 5a) demonstrates an IC50 of 9.3 μM against T. cruzi epimastigotes [1]. While cross-study comparisons require caution, this value aligns with the reported range for benznidazole (e.g., 5.78 μM in one assay [2]), the frontline clinical drug for Chagas disease. This suggests agent-12 possesses meaningful anti-trypanosomal activity warranting further investigation.

Chagas Disease Trypanosoma cruzi Drug Discovery

Comparative Potency Against L. braziliensis Relative to Clinical Reference Miltefosine

Against L. braziliensis promastigotes, Antileishmanial agent-12 (compound 5a) exhibits an IC50 of 14.9 μM [1]. Published data for miltefosine against promastigotes of this species range from 22.9 μM to 144.2 μM depending on the isolate [2]. This indicates that agent-12 displays comparable or superior potency to miltefosine in this in vitro context, particularly against the most susceptible strains.

Leishmaniasis Miltefosine Drug Resistance

Dual Antiprotozoal Spectrum Enabling Trypanosoma cruzi and Leishmania Research

Unlike many antileishmanial agents that show limited activity against Trypanosoma cruzi, Antileishmanial agent-12 (compound 5a) demonstrates potent inhibition of both Leishmania spp. and T. cruzi [1]. This dual activity is a distinguishing feature within the triazole-lapachol series, where only selected derivatives exhibit meaningful anti-T. cruzi effects [1].

Neglected Tropical Diseases Trypanosoma cruzi Leishmania

Selectivity Index Profile Inferred from Triazole-Lapachol Class

While specific selectivity index (SI) data for compound 5a (agent-12) is not reported in the abstract, the broader triazole-lapachol series was evaluated for cytotoxicity against murine fibroblasts [1]. Derivatives 5b and 5e exhibited the highest selectivity against L. braziliensis, though they remained less selective than miltefosine [1]. This class-level finding suggests that agent-12's selectivity profile is comparable to that of its analogues and underscores the need for direct SI measurement in downstream studies.

Cytotoxicity Selectivity Index Drug Safety

Recommended Research Applications for Antileishmanial Agent-12 Based on Quantitative Evidence


In Vitro Leishmania Susceptibility and Drug Discovery Studies

Given its low micromolar IC50 against L. braziliensis (14.9 μM) and L. infantum (21.3 μM) promastigotes [1], agent-12 serves as a reliable positive control or starting point for screening campaigns targeting visceral and cutaneous leishmaniasis. Its potency compares favorably to miltefosine in some strains, enabling cost-effective validation of novel antileishmanial assays [2].

Trypanosoma cruzi Epimastigote Viability Assays for Chagas Disease Research

With an IC50 of 9.3 μM against T. cruzi epimastigotes [1], agent-12 provides a non-clinical tool for exploring anti-trypanosomal mechanisms. Its activity, comparable in cross-study contexts to benznidazole [3], makes it suitable for preliminary studies of T. cruzi biology and drug resistance.

Structure-Activity Relationship (SAR) and Chemical Biology Investigations

Agent-12 (compound 5a) is a defined member of a well-characterized triazole-lapachol library [1]. Its quantified potency differences relative to analogue compound 4d (agent-11) make it an essential reference point for SAR studies exploring the impact of triazole substitution on antiprotozoal activity. Researchers can use it to benchmark novel hybrid compounds.

Dual-Pathogen Screening in Neglected Tropical Disease Pipelines

Laboratories screening for compounds active against multiple kinetoplastid parasites can utilize agent-12 as a dual-activity reference. Its verified activity against both Leishmania and Trypanosoma [1] streamlines assay development and reduces the number of control compounds needed in high-throughput settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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